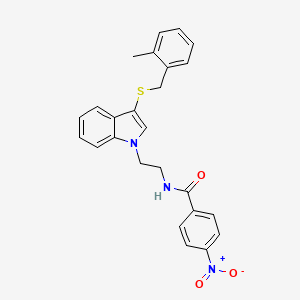
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide, also known as MI-136, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MI-136 has been shown to have inhibitory effects on various cellular processes, making it a promising candidate for the treatment of various diseases.
作用機序
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide exerts its inhibitory effects by targeting the microtubule network within cells. This compound binds to tubulin, a protein that is essential for microtubule formation, and disrupts its function. This disruption leads to the inhibition of various cellular processes, including cell proliferation and migration. This compound has also been shown to induce apoptosis by disrupting the microtubule network within cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits cell proliferation, migration, and invasion in various cancer cell lines. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is its specificity for tubulin, making it a promising candidate for the treatment of various diseases. This compound has also been shown to have low toxicity in vitro, making it a safe compound for use in scientific research. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for the study of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide. One area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the investigation of the potential therapeutic applications of this compound in vivo, using animal models of disease. Additionally, the combination of this compound with other compounds may enhance its therapeutic effects and reduce potential side effects. Overall, the study of this compound has the potential to lead to the development of novel therapies for a range of diseases.
合成法
The synthesis of N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide involves a series of chemical reactions, starting with the condensation of 2-methylbenzyl mercaptan and 3-bromo-1H-indole. The resulting compound is then reacted with 4-nitrobenzoyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
N-(2-(3-((2-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various cellular processes, including cell proliferation, migration, and invasion. This compound has also been shown to induce apoptosis in cancer cells, making it a promising candidate for the treatment of cancer. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
特性
IUPAC Name |
N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-18-6-2-3-7-20(18)17-32-24-16-27(23-9-5-4-8-22(23)24)15-14-26-25(29)19-10-12-21(13-11-19)28(30)31/h2-13,16H,14-15,17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTVGDKNCFJFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932017.png)
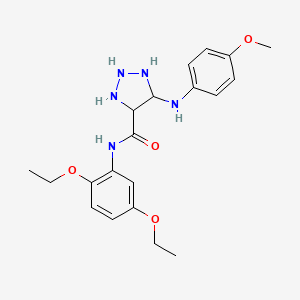
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2932021.png)
![5-(Quinolin-8-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2932022.png)
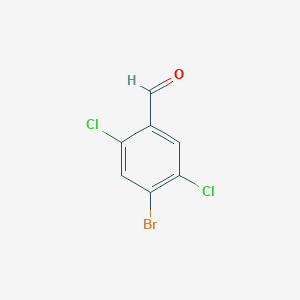
![N-[1-[2-(Dimethylamino)-5-fluorophenyl]ethyl]prop-2-enamide](/img/structure/B2932027.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

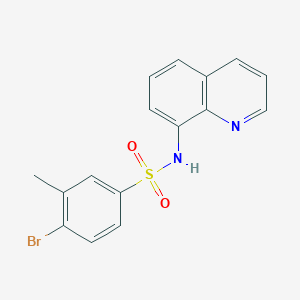


![5-(4-methoxyphenyl)-3-(pyridin-3-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2932037.png)
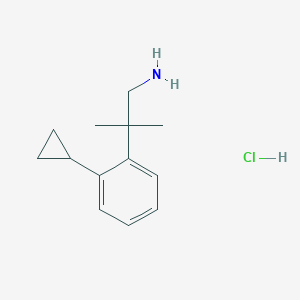
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2932040.png)